6-(Trifluoromethyl)quinolin-4-ol
Overview
Description
6-(Trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position of the quinoline ring imparts unique chemical and physical properties to this compound .
Mechanism of Action
Target of Action
6-(Trifluoromethyl)quinolin-4-ol is a derivative of quinoline . Quinoline compounds are known to possess a wide variety of biological activities, including antibacterial and antitubercular potential . They are known to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus .
Mode of Action
Quinoline compounds are known to interact with various targets in bacterial cells, leading to their antibacterial activity .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways in bacteria, leading to their antibacterial and antitubercular effects .
Result of Action
Quinoline compounds are known to exhibit antibacterial and antitubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)quinolin-4-ol can be achieved through various synthetic routes. One common method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the quinoline ring . The reaction conditions typically include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines, followed by cyclization reactions
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of synthetic route and reaction conditions may vary depending on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolines with various functional groups.
Scientific Research Applications
6-(Trifluoromethyl)quinolin-4-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-6-(trifluoromethyl)quinolin-4-ol: This compound has a similar structure but with a fluorine atom at the 8-position instead of the 6-position.
6-(Trifluoromethoxy)quinolin-4-ol: This compound has a trifluoromethoxy group instead of a trifluoromethyl group at the 6-position.
Uniqueness
6-(Trifluoromethyl)quinolin-4-ol is unique due to the specific positioning of the trifluoromethyl group and the hydroxyl group on the quinoline ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVPELVRVTMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379406 | |
Record name | 6-(Trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-51-1 | |
Record name | 6-(Trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49713-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 49713-51-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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